

Application Notes and Protocols for Histone Enrichment in Mammalian Cells

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Compound of Interest

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These application notes provide a detailed protocol for the enrichment of histones from mammalian cells. The described method is a robust and widely used acid extraction technique, suitable for researchers, scientists, and drug development professionals aiming to study histone post-translational modifications (PTMs) and their role in chromatin biology.

Introduction

Histones are the primary protein components of chromatin, playing a crucial role in packaging DNA within the eukaryotic nucleus and regulating gene expression. The post-translational modifications of histones, such as acetylation, methylation, and phosphorylation, constitute a "histone code" that dictates chromatin structure and function.^{[1][2]} Studying these modifications is essential for understanding various biological processes, including gene regulation, DNA repair, and the development of diseases like cancer.^{[3][4]} This protocol details a standard acid extraction method to isolate total histones from cultured mammalian cells, ensuring high purity and preservation of PTMs for downstream applications like Western blotting and mass spectrometry.^[1]

Data Presentation

Table 1: Reagents and Buffers

Reagent/Buffer	Composition	Storage
Phosphate-Buffered Saline (PBS)	137 mM NaCl, 2.7 mM KCl, 10 mM Na ₂ HPO ₄ , 1.8 mM KH ₂ PO ₄ , pH 7.4	4°C
TEB Buffer (Triton Extraction Buffer)	PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN ₃	4°C
Histone Extraction Buffer	0.5 N HCl, 10% glycerol	4°C
Neutralization Buffer	1.5 M Tris-HCl, pH 8.5	Room Temperature
Acetone	100% Acetone	-20°C

Table 2: Key Experimental Parameters

Step	Parameter	Value
Cell Lysis	Incubation Time	10 minutes on ice
Centrifugation Speed	3,000 rpm (or 10,000 rpm for microcentrifuge)	
Centrifugation Time	5 minutes (or 1 minute for microcentrifuge)	
Centrifugation Temperature	4°C	
Histone Extraction	Incubation Time	30 minutes to overnight on ice[3][5]
Centrifugation Speed	12,000 rpm	
Centrifugation Time	5 minutes	
Centrifugation Temperature	4°C	
Histone Precipitation	Incubation Time	Overnight at -20°C
Centrifugation Speed	Maximum speed (e.g., 14,000 rpm)	
Centrifugation Time	10 minutes	
Centrifugation Temperature	4°C	

Experimental Protocols

This protocol describes the acid extraction of histones from a confluent 10-cm plate of mammalian cells (e.g., HEK293).[6]

1. Cell Harvesting and Lysis

- Harvest cells by centrifugation at 1,000 rpm for 5 minutes at 4°C.[3]
- Wash the cell pellet twice with ice-cold PBS.
- Resuspend the cell pellet in 1 mL of TEB buffer per 10⁷ cells.[3]

- Incubate on ice for 10 minutes with gentle stirring to lyse the cells and isolate the nuclei.[3]
- Centrifuge at 3,000 rpm for 5 minutes at 4°C to pellet the nuclei.[3] Discard the supernatant.

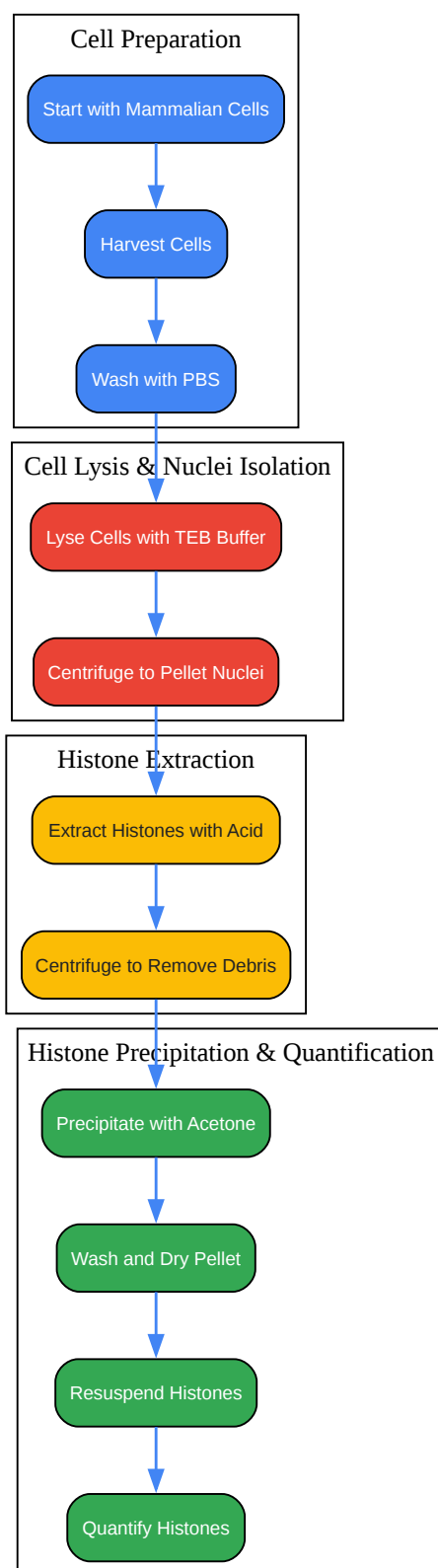
2. Histone Extraction

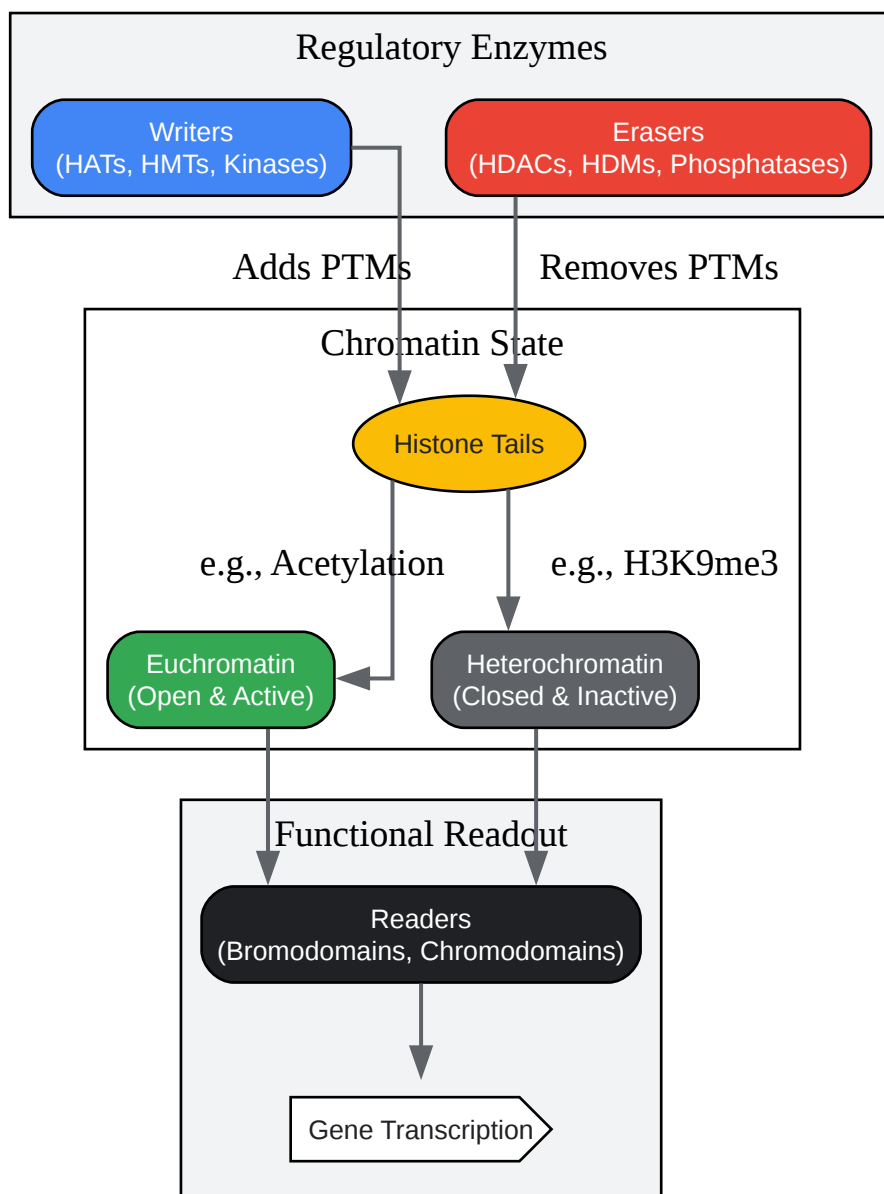
- Resuspend the nuclear pellet in approximately 200 µL of Histone Extraction Buffer per 10⁷ cells.[3]
- Incubate on ice for 30 minutes with occasional vortexing.[3]
- Centrifuge at 12,000 rpm for 5 minutes at 4°C to pellet the cellular debris.[3]
- Carefully transfer the supernatant, which contains the histones, to a fresh microcentrifuge tube.

3. Histone Precipitation and Quantification

- Add 3 volumes of ice-cold acetone to the histone-containing supernatant.
- Incubate at -20°C overnight to precipitate the histones.[3]
- Centrifuge at maximum speed for 10 minutes at 4°C to pellet the histones.
- Carefully decant the supernatant and wash the pellet with 1 mL of ice-cold acetone.
- Air-dry the histone pellet for 10-20 minutes. Do not over-dry.
- Resuspend the histone pellet in an appropriate volume of distilled water or a suitable buffer for downstream applications.
- To neutralize the acidic histone extract, add approximately 0.6 volumes of Neutralization Buffer.[6] Confirm the pH is near neutral.
- Quantify the histone concentration using a protein assay (e.g., Bradford or BCA) or by running an aliquot on an SDS-PAGE gel and comparing with a known standard.

Mandatory Visualization





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- To cite this document: BenchChem. [Application Notes and Protocols for Histone Enrichment in Mammalian Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147231#mtech-histone-enrichment-protocol-for-mammalian-cells]

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